molecular formula C18H19NO5 B150146 Evodine CAS No. 6989-38-4

Evodine

Cat. No. B150146
CAS RN: 6989-38-4
M. Wt: 329.3 g/mol
InChI Key: LNJTUUHDKCPQAA-UHFFFAOYSA-N
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Description

Evodine: Comprehensive Analysis

Evodine, also known as evodiamine, is a tryptamine indole alkaloid isolated from the plant Evodia rutaecarpa. It exhibits a wide range of biological activities, including antitumor, anti-inflammation, and antibacterial properties. Due to these activities, evodiamine has been the subject of extensive research, particularly in the context of cancer treatment. It has a complex molecular structure with a 6/5/6/6/6 ring system, which has been the focus of structural modifications aimed at discovering new antitumor drugs .

Synthesis Analysis

The synthesis of evodiamine has been summarized in recent literature, with advances in the drug design and biological activities of its derivatives being a key area of study. Structural modifications of evodiamine have been described, focusing on ring A, D, E, C5, N-13, and N-14. These modifications have led to the development of compounds with promising anticancer potentials .

Molecular Structure Analysis

Evodiamine's molecular structure is characterized by a quinazolinocarboline alkaloid framework. This structure has been the basis for the development of various derivatives through systematic structure-activity relationship analysis. Some derivatives have shown substantial increases in antitumor activity, with certain hydroxyl derivatives demonstrating good in vivo efficacy and low toxicity .

Chemical Reactions Analysis

Evodiamine acts as an agonist for the vanilloid receptor TRPV1, similar to capsaicin, although it is less potent. It binds to rat TRPV1 with a Ki of approximately 5.95 µM. This interaction with TRPV1 is thought to contribute to its biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of evodiamine contribute to its biological activities. For instance, evodiamine has been shown to inhibit NF-κB activation, which is involved in antiapoptotic and metastatic gene expression. This inhibition leads to the up-regulation of apoptosis and the suppression of invasion in cancer cells . Additionally, evodiamine's effects on obesity are not solely dependent on uncoupling protein-1 (UCP1), suggesting a UCP1-independent antiadipogenic mechanism .

Relevant Case Studies

Anticancer Activity

Evodiamine has been shown to abolish both constitutive and inducible NF-κB activation by inhibiting IκBα kinase activation. This suppression of NF-κB-regulated gene expression may provide a molecular basis for evodiamine's ability to suppress proliferation, induce apoptosis, and inhibit metastasis in cancer cells . Furthermore, evodiamine derivatives have been identified as potent topoisomerase I inhibitors, leading to the induction of apoptosis in cancer cells .

Obesity and Metabolic Effects

In the context of obesity, evodiamine has been found to prevent the development of diet-induced obesity in part by inhibiting adipocyte differentiation through ERK activation and its negative cross-talk with the insulin signaling pathway .

Neuroprotective and Anti-inflammatory Effects

Evodiamine has demonstrated potential in the treatment of glioblastoma by inducing apoptosis and cell cycle arrest through JNK activation . It also exhibits gastroprotective effects against gastric ulceration by improving antioxidant and anti-inflammatory status through the Rho/NF-κB pathway .

Pharmacokinetics and Drug Design

Evodiamine's ability to bind various proteins has led to the argument that it is a good starting point for multi-target drugs. The pharmacokinetics and target-binding properties of evodiamine have been explored, providing direction for further multi-target drug design .

Scientific Research Applications

Pharmacological Activities

Evodine, the main component of Evodia rutaecarpa, demonstrates considerable pharmacological activities. These include analgesic, anti-inflammatory, anti-tumor, anti-microbial, heart protection, and metabolic disease regulation effects (Sun, Xie, Song, & Li, 2020).

Antitumor Effects

Evodiamine has significant antitumor effects. In mice model experiments, it was shown to inhibit tumor growth significantly, suggesting potential benefits for clinical transformation (Yin, Cheng, Peng, Yuan, Chen, & Li, 2021).

Anti-Cancer Activity

Evodiamine exhibits anti-cancer activities by inhibiting proliferation, invasion, metastasis, and inducing apoptosis in various tumor cell lines (Jiang & Hu, 2009).

Pharmacological Derivatives

Modifications of evodiamine aim to create derivatives with more potency and better physicochemical properties. These derivatives exhibit diverse biological activities such as antitumor, anti-Alzheimer's disease, anti-pulmonary hypertension, and thermogenic activities (Li, Li, Jiang, Liu, & Zhao, 2022).

Inhibition of Topoisomerase I Activity

Evodiamine inhibits Topoisomerase I (TopI) activity, stabilizing the enzyme and DNA covalent complex, which could lead to therapeutic benefits in cancer treatment (Chan, Chang, Chen, Lee, Chen, & Lin, 2009).

Neuroprotection in Alzheimer’s Disease

Evodiamine demonstrates neuroprotective effects against Alzheimer’s disease. It inhibits apoptosis, enhances cell viability, and has shown to improve cognitive abilities in animal models of Alzheimer's disease (Zhang, Wang, Wang, Li, Liu, Zhang, Lu, & Wang, 2018).

Novel Antitumor Agents

Evodiamine derivatives act as potent antitumor agents by dual inhibition of topoisomerases I and II, with some derivatives showing good in vivo efficacy and low toxicity, representing promising candidates for novel antitumor drugs (Dong, Wang, Miao, Yao, Zhang, Guo, Zhang, & Sheng, 2012).

Multi-Target Pharmacological Actions

Evodiamine has pharmacological actions against cancer, obesity, nociception, inflammation, cardiovascular diseases, Alzheimer's disease, infectious diseases, and thermoregulative effects. Its ability to bind various proteins makes it a potential candidate for multi-target drug design (Yu, Jin, Gong, Wang, & Liang, 2013).

Role in Chronic Diseases

Evodiamine's functions and mechanisms of action in various chronic diseases have been explored, with potential applications in treating these diseases due to its range of pharmacological activities (Tan & Zhang, 2016).

Migraine Treatment

Evodiamine has shown effectiveness in treating migraine-like pain in animal models, suggesting potential as a natural origin lead compound for migraine treatment (Lin, Zhang, Li, Zhang, Lu, Chen, Li, Yang, & Wu, 2020).

Impact on Skeletal Muscle

Evodiamine promotes differentiation and inhibits proliferation of muscle cells, potentially beneficial for skeletal muscle development (Yao, Yu, Zhao, Li, Peng, Xi, & Yang, 2017).

Safety And Hazards

Evodine is considered a toxic substance . It can cause skin and eye irritation, and inhalation or ingestion can lead to health complications . It is recommended to use personal protective equipment when handling Evodine .

properties

IUPAC Name

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJTUUHDKCPQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evodine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
YY Xia, HY Xu, YY Cai, DY Si, CX Liu - Journal of Asian natural …, 2013 - Taylor & Francis
A sensitive, rapid, and specific liquid chromatography/tandem mass spectrometry assay has been established and validated for the quantitation of evodiamine and evodine in Beagle …
Number of citations: 10 www.tandfonline.com
QY Cai, WR Li, JJ Wei, SQ Mi… - Indian Journal of …, 2014 - ncbi.nlm.nih.gov
… of evodiamine, rutaecarpine and evodine. Determination of contents was … and evodine in ethanol extract of Evodia rutaecarpa. … The contents of evodiamine, rutaecarpine and evodine in …
Number of citations: 18 www.ncbi.nlm.nih.gov
RH Prager, E Ritchie, AV Robertson… - Australian Journal of …, 1962 - CSIRO Publishing
… The remaining compound, evodine C,,H,,O,N, with two methoxyl groups, was isomeric with evoxoidine and it was suspected that it might also be an artefact from evoxine because …
Number of citations: 9 www.publish.csiro.au
VI Akhmedzhanova, IA Bessonova… - Chemistry of Natural …, 1977 - Springer
The UV spectrum of (I) is similar to the spectra of the furanoquinoline alkaloids of the skimmianinc tb~ pe [2]. Its IR spectrum has the absorption band of a hydroxy group at 3320 em-~, …
Number of citations: 4 link.springer.com
XF Fei, BX Wang, TJ Li, S Tashiro, M Minami… - Cancer …, 2003 - Wiley Online Library
We found that evodiamine, a major alkaloidal component of Evodiae Fructus (Goshuyu in Japan), inhibited proliferation of several tumor cell lines, but had less effect on human …
Number of citations: 149 onlinelibrary.wiley.com
J Hu, X Wu, G Cao, X Chen - Natural Product Research, 2014 - Taylor & Francis
… Citation2011), such as evodiamine, evodine and rutaecarpine in both crude Euodiae … , namely glycyrrhizic acid, glycyrrhetinic, rutaecarpine, evodine and evodiamine, in both crude and …
Number of citations: 5 www.tandfonline.com
KA Abdullaeva, IA Bessonova, SY Yunusov - Chemistry of Natural …, 1978 - Springer
From the epigeal part ofHaplophyllum perforatum growing on the northern slopes of the Babadag range we have isolated the known alkaloids evoxine, 7-isopentenyloxy-γ-fagarine. …
Number of citations: 10 link.springer.com
Q Cai, J Wei, W Zhao, S Shi, Y Zhang, R Wei, Y Zhang… - Molecules, 2014 - mdpi.com
… Evodiamine, rutaecarpine and evodine are specified as the … ], evodiamine, rutaecarpine and evodine may cause nephrocyte … evodine by HPLC/UV, and the results showed that evodine …
Number of citations: 44 www.mdpi.com
KA Rasulova, KM Bobakulov, ZC Abraeva… - Chemistry of Natural …, 2022 - Springer
… Column chromatography of the aerial part isolated evoxine, evodine, methylevoxine, skimmianine, and glycoperine; of seeds, evoxine, haplamine, and a new compound (1) with mp 222…
Number of citations: 2 link.springer.com
GK Hughes, KG Neill, E Ritchie - Australian Journal of Chemistry, 1952 - CSIRO Publishing
… Cl,Hl,O,N, evoxantltidine C1HllO4 xantltoxoline C15Hl,04N, evodine Cl,Hl,O,N (?), evoxoidine … Evodine was soluble in chloroform and dry benzene and gave a negative methylenedioxy …
Number of citations: 31 www.publish.csiro.au

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